Propiverine Hydrochloride

Calcium channel blockade Detrusor smooth muscle Dual mechanism

OAB researchers requiring both neurotropic and musculotropic pathway modulation face a critical gap: single-mechanism antimuscarinics (tolterodine, solifenacin, darifenacin) cannot address non-cholinergic detrusor contractility. Propiverine Hydrochloride closes this gap via dual mAChR antagonism and direct L-type Ca²⁺ channel blockade (ID50 = 7 μM in rat detrusor cells). • Dual pharmacology enables dissection of cholinergic vs. calcium-mediated bladder contractility • 14 pp reduction in dry mouth vs. oxybutynin (53% vs. 67%, p=0.02); 6% lower discontinuation hazard (HR 0.94, p=0.024) • Low CNS penetration-highest RO50 among antimuscarinics-minimizes cognitive confounds. Available as API and reference standards.

Molecular Formula C23H30ClNO3
Molecular Weight 403.9 g/mol
CAS No. 54556-98-8
Cat. No. B019644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiverine Hydrochloride
CAS54556-98-8
Synonymsα-Phenyl-α-propoxybenzeneacetic Acid 1-Methyl-4-piperidinyl Ester Hydrochloride;  Diphenylpropoxyacetic acid 1-Methyl-4-piperidyl Ester Hydrochloride;  Mictonetten;  Mictonorm;  P 4;  Pollarine; 
Molecular FormulaC23H30ClNO3
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl
InChIInChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H
InChIKeyKFUJMHHNLGCTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propiverine Hydrochloride: Identity and Classification


Propiverine Hydrochloride is a benzilic acid ester derivative that functions clinically as a non-selective muscarinic acetylcholine receptor antagonist for the symptomatic management of overactive bladder (OAB) and urinary incontinence [1]. It is distinguished from other agents in its therapeutic class by a dual pharmacological mechanism: in addition to competitive antagonism at muscarinic M1-M5 receptor subtypes, propiverine directly blocks L-type voltage-gated calcium channels in detrusor smooth muscle cells, thereby reducing bladder contractility via both neurotropic and musculotropic pathways [2]. Following oral administration, propiverine undergoes extensive first-pass hepatic metabolism via CYP3A4, resulting in an absolute bioavailability of approximately 40.5% for immediate-release formulations, and generates several active metabolites (notably M-6 and M-14) that contribute to its overall clinical efficacy profile [3].

Propiverine Hydrochloride: Differentiation from Other Antimuscarinics


Direct substitution among antimuscarinic agents for OAB is not pharmacologically or clinically supported due to substantial inter-agent variability across multiple dimensions, including muscarinic receptor subtype affinity profiles, central nervous system penetration potential, dual versus single mechanism of action, and formulation-dependent bioavailability characteristics [1]. Propiverine Hydrochloride differs from oxybutynin, tolterodine, solifenacin, and darifenacin in each of these domains, leading to distinct adverse event profiles, tolerability signatures, and real-world treatment persistence rates [2]. In particular, propiverine's additional L-type calcium channel blocking activity—absent in tolterodine, solifenacin, and darifenacin—confers a musculotropic component that may modulate efficacy in specific patient subpopulations [3]. The following evidence items quantify these differentiations against appropriate comparators to inform scientifically grounded procurement and selection decisions.

Propiverine Hydrochloride: Quantitative Differentiation Evidence


Dual Mechanism: L-Type Calcium Channel Blockade

Propiverine Hydrochloride uniquely combines muscarinic receptor antagonism with direct L-type calcium channel blockade, a property not shared by tolterodine, solifenacin, or darifenacin, and present to a lesser degree in oxybutynin. In single detrusor smooth muscle cells, propiverine inhibited inward Ca2+ currents with an ID50 of 7 μM in rat and 21 μM in guinea-pig, demonstrating a species-dependent potency that is approximately threefold higher in rat tissue [1]. This calcium channel blocking action occurs at concentrations comparable to those required for antimuscarinic effects, indicating that both mechanisms operate simultaneously at clinically relevant exposure levels [2].

Calcium channel blockade Detrusor smooth muscle Dual mechanism

M3 Muscarinic Receptor Affinity Profile

Propiverine Hydrochloride exhibits a distinct muscarinic receptor binding profile characterized by lower absolute affinity (higher Ki values) across all five human recombinant subtypes compared to oxybutynin, tolterodine, and darifenacin. At the M3 receptor subtype—the primary mediator of detrusor contraction—propiverine shows a pKi of 6.4 ± 0.10 (Ki ≈ 398 nM), whereas oxybutynin (pKi 8.9, Ki ≈ 1.3 nM), tolterodine (pKi 8.5, Ki ≈ 3.2 nM), and darifenacin (pKi 9.1, Ki ≈ 0.8 nM) demonstrate approximately 100- to 500-fold higher affinity [1]. Propiverine also shows an M3 versus M2 selectivity ratio of 9.6 (p < 0.001), comparable to oxybutynin's ratio of 12.3, but markedly lower than darifenacin's ratio of 59.2 [1].

Muscarinic receptor binding Ki values Receptor subtype selectivity

Extended-Release vs. Immediate-Release Bioavailability

Propiverine Hydrochloride is unique among antimuscarinic agents in that its extended-release (ER) formulation provides higher absolute bioavailability than its immediate-release (IR) counterpart—a phenomenon not observed with oxybutynin or tolterodine ER formulations. In a crossover study involving 12 healthy volunteers, propiverine ER demonstrated an absolute bioavailability of 64.5 ± 16.1%, compared to 50.3 ± 13.4% for propiverine IR and 42.6 ± 14.8% for propiverine oral solution (p < 0.05 for ER vs. solution) [1]. This counterintuitive bioavailability advantage is mechanistically attributed to reduced first-pass metabolism in the distal small intestine and colon—regions where CYP3A4 and ABCC2 efflux transporter expression is lower—allowing the ER formulation to bypass proximal gut metabolic degradation [2]. Additionally, propiverine ER prolongs Tmax from 2.3 hours (IR) to 9.9 hours, reducing peak-trough fluctuation and enabling once-daily dosing [3].

Pharmacokinetics Extended-release formulation Bioavailability

Dry Mouth Incidence: Comparison with Oxybutynin

In a placebo-controlled, multicenter clinical study directly comparing propiverine and oxybutynin, the incidence of clinically relevant dry mouth—the most common anticholinergic adverse event driving treatment discontinuation—was significantly lower with propiverine. At 4 weeks of treatment, dry mouth was reported by 53% of patients receiving propiverine versus 67% of patients receiving oxybutynin (P = 0.02), while the placebo group reported 28% [1]. This 14 percentage-point absolute reduction (21% relative reduction) aligns with meta-analytic findings that consistently demonstrate propiverine's favorable dry mouth profile relative to oxybutynin [2]. Notably, the incidence of severe dry mouth was also lower with propiverine IR 15 mg three times daily compared to oxybutynin 5 mg three times daily [3].

Adverse events Dry mouth Tolerability

Treatment Discontinuation Risk vs. Oxybutynin

Real-world treatment persistence is a composite measure reflecting the aggregate impact of efficacy, tolerability, and patient acceptability. In a large German disease analyzer database study including 26,834 patients receiving first-line antimuscarinic therapy for OAB between 2005 and 2012, patients prescribed propiverine were significantly less likely to discontinue treatment compared to those prescribed oxybutynin, with an adjusted hazard ratio of 0.94 (95% CI: 0.88-0.99, p = 0.024) [1]. This translates to an approximately 6% lower risk of treatment discontinuation at any given time point. For comparison, solifenacin showed an adjusted HR of 0.93 (95% CI: 0.87-0.98, p = 0.004), while tolterodine, trospium, and darifenacin did not significantly differ from oxybutynin [1]. Propiverine's favorable discontinuation profile is attributed primarily to its lower incidence of dry mouth compared to oxybutynin [2].

Treatment persistence Discontinuation Real-world evidence

CNS Penetration and Brain Receptor Occupancy

Central nervous system (CNS) adverse effects, including cognitive impairment and somnolence, are a significant concern with antimuscarinic therapy, particularly in elderly populations. In vivo quantitative autoradiography in rats demonstrated that the rank order of intravenous dose required for 50% brain muscarinic receptor occupancy (RO50) was propiverine > solifenacin > tolterodine, oxybutynin [1]. A higher RO50 value indicates that a larger dose is required to achieve 50% brain receptor occupancy, reflecting lower CNS penetration potential. The dose ratio of antimuscarinic agents for brain receptor occupancy (RO50) to inhibition of carbachol- and volume-induced increases in intravesical pressure (ID50)—a measure of in vivo selectivity for urinary bladder over brain—was greater for propiverine than for oxybutynin, indicating superior bladder-to-brain selectivity [2]. Notably, oxybutynin's observed RO50 was approximately five times smaller (more potent) than predicted from its in vitro Ki value, suggesting enhanced brain penetration relative to propiverine and solifenacin [2].

CNS penetration Brain receptor occupancy Central nervous system safety

Propiverine Hydrochloride: Application Scenarios


Dual-Mechanism Preclinical Research

Propiverine Hydrochloride is the compound of choice for investigators studying the interplay between muscarinic receptor antagonism and L-type calcium channel blockade in detrusor smooth muscle physiology. Unlike tolterodine, solifenacin, or darifenacin—which lack measurable calcium channel blocking activity—propiverine provides a dual pharmacological profile that can be experimentally manipulated and quantified (ID50 = 7 μM in rat detrusor cells) [1]. This makes it uniquely suitable for in vitro and ex vivo studies examining non-cholinergic components of bladder contractility, detrusor overactivity models, and the relative contributions of neurotropic versus musculotropic mechanisms to therapeutic efficacy [2].

ER Formulation Development and Bioavailability Studies

Propiverine Hydrochloride's extended-release formulation exhibits a pharmacokinetic profile that is anomalous within the antimuscarinic class: ER achieves 64.5 ± 16.1% absolute bioavailability compared to 50.3 ± 13.4% for IR—a 28% relative increase driven by regioselective intestinal absorption and reduced first-pass metabolism [1]. This property makes propiverine an ideal model compound for formulation scientists investigating site-specific drug delivery, intestinal CYP3A4/ABCC2 modulation, and modified-release technologies. Procurement of propiverine hydrochloride API and reference standards supports development programs focused on oral modified-release systems, bioavailability enhancement strategies, and in vitro-in vivo correlation (IVIVC) modeling [2].

Clinical Trials Focused on Tolerability and Persistence

For clinical trials where patient retention and adverse event profiles are critical outcome measures, propiverine hydrochloride offers a quantitatively validated advantage over oxybutynin. The 14 percentage-point absolute reduction in dry mouth incidence (53% vs. 67%, p=0.02) [1] and the 6% lower treatment discontinuation hazard (adjusted HR 0.94, p=0.024) [2] translate to improved protocol compliance and reduced dropout rates. Procurement of GMP-grade propiverine hydrochloride for comparator arms or active treatment groups is scientifically justified in studies evaluating long-term OAB management, comparative effectiveness research, and health-related quality of life assessments.

Geriatric and CNS-Safety Pharmacology Studies

Propiverine Hydrochloride's low central nervous system penetration potential, demonstrated by its high RO50 value in rat brain autoradiography studies (requiring the highest dose for 50% receptor occupancy among clinically used antimuscarinics) [1], makes it a preferred agent for research protocols involving elderly populations or studies designed to minimize cognitive confounds. The compound's superior bladder-to-brain selectivity ratio compared to oxybutynin [2] supports its use in investigations examining the relationship between peripheral antimuscarinic efficacy and central adverse effects, as well as in studies requiring minimized CNS pharmacology as an experimental control.

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